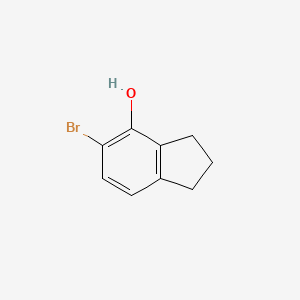

5-Bromoindan-4-ol

Description

5-Bromoindan-4-ol is a brominated derivative of indan-4-ol, featuring a hydroxyl group and a bromine atom on the bicyclic indane scaffold. Brominated hydroxyl compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo further functionalization .

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5,11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMUHOXBRCTZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indan-4-ol

Hypothetically, indan-4-ol could undergo electrophilic aromatic bromination. However, the hydroxyl group at position 4 directs electrophiles to the para and ortho positions, complicating regioselectivity. To achieve 5-bromination, a blocking group at position 6 may be necessary. For example, sulfonation or acetylation at position 6 could direct bromine to position 5, followed by deprotection.

Proposed Reaction Conditions:

-

Substrate: Indan-4-ol with a temporary sulfonate group at position 6.

-

Brominating Agent: Liquid bromine (Br₂) in a polar aprotic solvent (e.g., dichloromethane).

-

Stoichiometry: 1.1–1.3 equivalents of Br₂ relative to substrate.

Post-bromination, hydrolysis under basic conditions (e.g., NaOH/H₂O) would remove the sulfonate group, yielding this compound.

Hydrolysis of Dibromoindane Intermediates

The patent EP0816317A1 outlines a method for synthesizing trans-2-bromoindan-1-ol via hydrolysis of 1,2-dibromoindane. Adapting this approach, 1,4-dibromoindane could undergo selective hydrolysis to produce this compound, assuming regiochemical control.

Hydrolysis Conditions

Controlled hydrolysis of 1,4-dibromoindane using aqueous NaOH (5–10% w/v) at 50–80°C could selectively replace one bromine atom with a hydroxyl group. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes hydrolysis rate |

| NaOH Concentration | 8% w/v | Balances reactivity and selectivity |

| Reaction Time | 4–6 hours | Prevents over-hydrolysis |

This method theoretically yields this compound if hydrolysis occurs preferentially at position 1. However, competing hydrolysis at position 4 would necessitate rigorous separation techniques.

Multi-Step Synthesis via Acetylated Intermediates

The synthesis of 5-bromoindole in CN102558017A involves acetylation to direct bromination. A similar strategy could be applied to indan systems:

Stepwise Functionalization

-

Acetylation of Indan-4-ol:

-

Bromination:

-

Introduce bromine at position 5 using Br₂ in a water/acid mixture.

-

Key Adjustment: Use H₂SO₄ as a catalyst to enhance electrophilicity.

-

-

Deprotection:

Theoretical Yield Optimization:

-

Acetylation: 85–90% yield (analogous to intermediate II synthesis in CN102558017A).

-

Bromination: 70–75% yield, contingent on steric hindrance from the acetyl group.

-

Deprotection: >95% yield under vigorous basic conditions.

A novel approach could involve bromohydroxylation of indene derivatives. While not directly reported, the Rosenmund–von Braun reaction (cited in BenchChem for nitrile synthesis) inspires this route:

Bromohydroxylation Mechanism

-

Epoxidation of Indene:

-

Treat indene with mCPBA to form indene oxide.

-

-

Ring-Opening with HBr:

-

React the epoxide with HBr to yield a bromohydrin intermediate.

-

-

Cyclization:

-

Acid-catalyzed cyclization forms this compound.

-

Challenges:

-

Regioselectivity in the ring-opening step.

-

Competing formation of 4-bromoindan-5-ol.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

| Method | Key Steps | Estimated Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Regioselective Bromination | Sulfonation, Bromination, Deprotection | 55–60% | Moderate | High |

| Dibromoindane Hydrolysis | Dibromination, Hydrolysis | 40–50% | Low | Moderate |

| Acetylated Intermediates | Acetylation, Bromination, Deprotection | 65–70% | High | Moderate |

| Bromohydroxylation | Epoxidation, Ring-Opening, Cyclization | 30–40% | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-Bromoindan-4-ol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 5-bromoindan-4-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to form indan-4-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydroxide (NaOH) in water.

Major Products Formed

Oxidation: 5-Bromoindan-4-one

Reduction: Indan-4-ol

Substitution: 5-Methoxyindan-4-ol

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromoindan-4-ol and its derivatives in cancer treatment. Notably, a study synthesized thiazole and formazan derivatives linked to this compound, which were tested for their efficacy against colon and gastric cancers. Derivative 10d exhibited superior activity compared to standard drugs like cisplatin in certain cancer cell lines (SNU-16 and COLO205) . Molecular docking studies confirmed that these derivatives fit well with the active sites of proteins related to gastric and colon cancers, indicating their potential as effective anticancer agents.

Mechanism of Action

The mechanism involves interactions with specific molecular targets, such as enzymes and receptors, facilitated by the hydroxyl group and the bromine atom in the compound. These interactions may inhibit certain enzymes, contributing to its anticancer properties .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds aimed at treating neurological disorders and other health issues .

Material Science

Advanced Materials Development

The compound's unique structural properties make it suitable for use in material science, particularly in the synthesis of polymers and nanomaterials. The presence of functional groups in this compound facilitates its incorporation into complex materials with desirable properties .

Biological Studies

Biochemical Probes

In biochemical assays, this compound is utilized as a probe to study enzyme activity and protein interactions. This application is crucial for understanding biological processes at the molecular level and can aid in drug discovery efforts .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromoindan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

Structural and Chemical Properties

Note: Data for this compound inferred from structural analogs due to absence in evidence.

Biological Activity

5-Bromoindan-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives, particularly against multidrug-resistant strains. A study synthesized various derivatives and evaluated their antibacterial efficacy against XDR Salmonella Typhi using the agar well diffusion method. Among these, the derivative corresponding to this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL , making it one of the most potent compounds tested .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | 6.25 | 12.5 | 17 |

| Other derivatives (e.g., 5a, 5b, etc.) | Varies (50 - 25) | Varies (100 - 50) | Varies |

2. Anticancer Activity

The anticancer properties of compounds related to this compound have also been explored extensively. A series of thiazole and formazan derivatives linked to the indan structure were synthesized and tested for their cytotoxic effects against various cancer cell lines, including gastric and colon cancers. Notably, one derivative showed superior activity compared to standard treatments like cisplatin in the COLO205 cell line .

Table 2: Anticancer Activity of Derivatives

| Derivative | Cancer Type | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 10d | Gastric | <10 | More potent |

| 14a | Colon | <5 | More potent |

3. Enzyme Inhibition

The enzyme inhibition profile of this compound has been characterized through various biochemical assays. It has been identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM . This competitive inhibition suggests potential therapeutic applications in conditions where alkaline phosphatase activity is dysregulated.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibitor Concentration (µM) | IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase | Varies | 1.469 |

4. Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The compound demonstrated strong binding interactions with target proteins involved in bacterial resistance and cancer proliferation pathways, with binding energies indicating favorable interactions compared to reference drugs .

5. Case Studies and Research Findings

Several case studies have documented the efficacy of compounds derived from or related to this compound:

- Antibacterial Efficacy : A comprehensive study showed that modifications to the indan structure significantly enhanced antibacterial properties against resistant strains.

- Cytotoxicity Profiles : Research highlighted that certain derivatives not only inhibited cancer cell growth but also induced apoptosis, suggesting a dual mechanism of action.

- Enzyme Interaction : Detailed kinetics revealed that the inhibition patterns followed competitive models, underscoring the importance of structural features in drug design.

Q & A

Q. How should researchers address ethical standards when publishing data on this compound?

- Methodological Answer : Ensure compliance with authorship guidelines (ICMJE criteria) to avoid plagiarism. Data transparency mandates sharing crystallographic data (via CCDC) or spectral files (via public repositories). Confidentiality agreements apply to unpublished collaborations, and conflicts of interest must be disclosed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.